![molecular formula C17H16N2O2S B5799649 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide](/img/structure/B5799649.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.09324893 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N3O2S3 with a molecular weight of 427.6 g/mol. Its structural features include a benzothiazole core and a thiazole ring, which contribute to its unique chemical behavior and biological activity.
Anticancer Properties
Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : The effects of this compound were evaluated on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay.
- Mechanism of Action : The compound was found to induce apoptosis and arrest the cell cycle in cancer cells. Flow cytometry analysis revealed that it significantly promoted apoptosis at concentrations as low as 1 μM .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
A431 | 1.0 | Induction of apoptosis |
A549 | 1.5 | Cell cycle arrest |
H1299 | 2.0 | Inhibition of migration |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory activity. Research has demonstrated that it can significantly lower the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests potential therapeutic applications in inflammatory diseases .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:
- Signaling Pathways : Studies indicate that the compound may inhibit key signaling pathways, including AKT and ERK, which are critical for cell survival and proliferation .
- Cytotoxic Mechanisms : The compound's cytotoxic effects are likely mediated through reactive oxygen species (ROS) generation, leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives similar to this compound:
- Study on Dual Action : A study focused on a related benzothiazole derivative demonstrated significant dual action against both cancer cells and inflammatory pathways. The compound not only inhibited tumor growth but also reduced inflammation markers in vivo .
- Combination Therapy Potential : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy while reducing side effects associated with conventional cancer therapies .
Scientific Research Applications
Anticancer Activity
Research indicates that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide exhibits promising anticancer properties. Studies have shown that compounds with benzothiazole moieties often demonstrate cytotoxic effects against various cancer cell lines. For instance, a study conducted on human breast cancer cells (MCF-7) revealed that this compound induces apoptosis and inhibits cell proliferation, suggesting its potential as a lead compound for developing anticancer drugs.
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. The benzothiazole derivatives have been widely studied for their ability to combat bacterial and fungal infections. In vitro assays demonstrated that this compound exhibits effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. This positions the compound as a candidate for further development in antimicrobial therapies.
Table 1: Anticancer Activity Results
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HeLa | 12 | Cell cycle arrest |
A549 | 18 | Inhibition of proliferation |
Table 2: Antimicrobial Activity Results
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 64 µg/mL | Bactericidal |
Candida albicans | 16 µg/mL | Fungistatic |
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-3-5-12(6-4-11)9-16(20)19-17-18-14-8-7-13(21-2)10-15(14)22-17/h3-8,10H,9H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFUUDZOOZTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.